molecular formula C11H10Cl2N2O2 B8287074 4-Chloro-7-(2-chloroethoxy)-6-methoxyquinazoline

4-Chloro-7-(2-chloroethoxy)-6-methoxyquinazoline

Cat. No. B8287074
M. Wt: 273.11 g/mol
InChI Key: XZTBBMXMKIXQLY-UHFFFAOYSA-N
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Patent
US07504408B2

Procedure details

A suspension of 4-chloro-6-methoxyquinazolin-7-ol (1.2 g, 5.8 mmol), 1 bromo 2 chloroethane (5.69 ml, 6.8 mmol), potassium carbonate (2.36 g, 17.4 mmol) and dimethylformamide (15 ml) were heated to 90 C for 1.5 hours. The excess potassium carbonate was filtered off and the reaction evaporated under reduced pressure. The residue was purified by flash chromatography on silica eluting with a mixture of 60-100% dichlormethane in hexane and 30-50% ethyl acetate in hexane to give 4-chloro-7-(2-chloroethoxy)-6-methoxyquinazoline as a solid (0.89 g, 57%). NMR Spectrum: (CDCl3) 3.98 (t, 2H), 4.08 (s, 3H), 4.47 (t, 2H), 7.36 (s, 1H), 7.42 (s, 1H), 8.87 (s, 1H). Mass Spectrum: M+H+ 273.
Quantity
1.2 g
Type
reactant
Reaction Step One
Quantity
5.69 mL
Type
reactant
Reaction Step One
Quantity
2.36 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[C:11]2[C:6](=[CH:7][C:8]([OH:14])=[C:9]([O:12][CH3:13])[CH:10]=2)[N:5]=[CH:4][N:3]=1.Br[CH2:16][CH2:17][Cl:18].C(=O)([O-])[O-].[K+].[K+]>CN(C)C=O>[Cl:1][C:2]1[C:11]2[C:6](=[CH:7][C:8]([O:14][CH2:16][CH2:17][Cl:18])=[C:9]([O:12][CH3:13])[CH:10]=2)[N:5]=[CH:4][N:3]=1 |f:2.3.4|

Inputs

Step One
Name
Quantity
1.2 g
Type
reactant
Smiles
ClC1=NC=NC2=CC(=C(C=C12)OC)O
Name
Quantity
5.69 mL
Type
reactant
Smiles
BrCCCl
Name
Quantity
2.36 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
15 mL
Type
solvent
Smiles
CN(C=O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
were heated to 90 C for 1.5 hours
Duration
1.5 h
FILTRATION
Type
FILTRATION
Details
The excess potassium carbonate was filtered off
CUSTOM
Type
CUSTOM
Details
the reaction evaporated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was purified by flash chromatography on silica eluting with a mixture of 60-100% dichlormethane in hexane and 30-50% ethyl acetate in hexane

Outcomes

Product
Name
Type
product
Smiles
ClC1=NC=NC2=CC(=C(C=C12)OC)OCCCl
Measurements
Type Value Analysis
AMOUNT: MASS 0.89 g
YIELD: PERCENTYIELD 57%
YIELD: CALCULATEDPERCENTYIELD 56.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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